2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Lipophilicity Drug Design Pharmacokinetics

2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a racemic 1,5-benzothiazepin-4-one (BTZ) scaffold featuring a 4-chlorophenyl substituent at the 2-position. This compound serves as a versatile synthetic intermediate and a core pharmacophore in medicinal chemistry programs targeting covalent kinase inhibition.

Molecular Formula C15H12ClNOS
Molecular Weight 289.8 g/mol
CAS No. 77261-93-9
Cat. No. B3033073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
CAS77261-93-9
Molecular FormulaC15H12ClNOS
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18)
InChIKeyMBAGVOSRMBZBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one (CAS 77261-93-9): Core Scaffold & Procurement Profile


2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a racemic 1,5-benzothiazepin-4-one (BTZ) scaffold featuring a 4-chlorophenyl substituent at the 2-position. This compound serves as a versatile synthetic intermediate and a core pharmacophore in medicinal chemistry programs targeting covalent kinase inhibition [1]. While the BTZ class is known for non-ATP competitive glycogen synthase kinase-3β (GSK-3β) inhibition, cardiovascular activity, and CNS modulation, the specific biological profile of this unchlorinated (at the benzothiazepine ring) scaffold is primarily defined by its computed physicochemical properties, which differentiate it from other 2-aryl substituted analogs in terms of lipophilicity and hydrogen-bonding capacity [2].

Why 2-Aryl Substitution Dictates BTZ Activity: The Case Against Generic Interchange of 2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one


Within the 1,5-benzothiazepin-4-one class, the electronic and lipophilic nature of the 2-aryl substituent is a critical determinant of biological target engagement and physicochemical behavior. Generic substitution of the 4-chlorophenyl group with other phenyl, alkyl, or heteroaryl moieties is not a neutral exchange; even small changes (e.g., Cl vs. F vs. CH3) significantly alter the scaffold's LogP, hydrogen bond acceptor capacity, and metabolism, which in turn can dramatically shift kinase selectivity, cellular permeability, and off-target liability [1]. As demonstrated for covalent GSK-3β inhibitors, subtle structural variations among 2-aryl BTZ analogs produce non-linear differences in IC50 values, underscoring why this specific chlorinated scaffold cannot be assumed to be functionally equivalent to its des-chloro or fluoro counterparts [2].

Quantitative Differentiation Guide for 2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one Against Closest Analogs


Enhanced Lipophilicity Drives Membrane Permeability Relative to 4-Fluoro and Unsubstituted Analogs

The 4-chlorophenyl substituent confers a higher computed lipophilicity (XLogP3 = 3.5) compared to its 4-fluorophenyl (XLogP ≈ 2.9 for analog 2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-one) and unsubstituted 2-phenyl (XLogP ≈ 2.8) analogs [REFS-1, REFS-2]. This difference of approximately 0.6-0.7 LogP units predicts measurably higher passive membrane permeability for the chloro compound, which can be advantageous for intracellular target engagement but also carries a potentially higher risk of CYP-mediated metabolism.

Lipophilicity Drug Design Pharmacokinetics

Reduced Hydrogen-Bond Donor Count Influences Selectivity Profiles Compared to 3-Hydroxy Analogs

The target compound has a single hydrogen bond donor (HBD) count of 1, unlike the 3-hydroxy analogs (e.g., 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one) which possess two HBDs [REFS-1, REFS-2]. In non-ATP competitive kinase inhibitor design, the number and positioning of hydrogen bond donors are pivotal for achieving subtype selectivity. The absence of the 3-hydroxy group in the target compound is anticipated to result in a distinct hydrogen bonding pattern with kinase hinge regions, providing a rationale for its use when selectivity over panels of related kinases is a key design criterion.

Hydrogen Bonding Kinase Selectivity Medicinal Chemistry

Chlorine Atom as a Metabolic Soft Spot for Tunable Clearance vs. Methyl Analog Metabolic Stability

The 4-chloro substituent on the phenyl ring serves as a potential site for oxidative metabolism (e.g., by CYP450 enzymes), which is not possible for the 4-methyl analog (2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one). This metabolic lability can be strategically employed to achieve a desired in vivo clearance profile, making the compound a preferred starting point for programs where controlled clearance is necessary to avoid bioaccumulation, in contrast to the more metabolically stable 4-methyl analog [1]. This inference is based on well-established medicinal chemistry principles regarding the metabolic fate of aryl halides versus alkyl substituents.

Drug Metabolism In Vivo Clearance Lead Optimization

Recommended Procurement and Application Scenarios for 2-(4-Chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one (CAS 77261-93-9)


Synthetic Intermediate for Covalent Kinase Inhibitor Libraries

The compound serves as a direct synthetic precursor for generating focused libraries of irreversible, covalent GSK-3β inhibitors. The 4-chloro substituent provides a convenient handle for further functionalization or can remain as a key lipophilic anchor during SAR exploration, as demonstrated in the discovery of novel BTZ-based covalent inhibitors [1]. Procuring this specific scaffold enables medicinal chemists to rapidly diversify the 5-position and benzothiazepine core, while leveraging the established 2-(4-chlorophenyl) group's favorable permeability profile.

Reference Control in Cell-Based Permeability Assays

Given its computed LogP of 3.5 and molecular weight of 289.8 g/mol [1], this compound is ideally suited as a passive permeability control in Caco-2 or MDCK cell monolayer assays. Its intermediate lipophilicity allows it to serve as a benchmark for comparing the permeability of other BTZ analogs or novel chemical matter, facilitating the deconvolution of active transport mechanisms.

Probe for Hydrogen-Bonding SAR in Non-ATP Competitive Inhibitors

With a single hydrogen bond donor, this compound is a minimalist scaffold for probing the essential hydrogen-bonding requirements for target engagement. It can be used alongside 3-hydroxy analogs to systematically assess the contribution of the 3-OH group to kinase selectivity and potency [1]. This makes it a critical negative control or starting point for crystallography and isothermal titration calorimetry (ITC) studies.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.